molecular formula C6H14O B072336 2,2-Dimethylbutan-1-ol CAS No. 1185-33-7

2,2-Dimethylbutan-1-ol

Cat. No. B072336
CAS RN: 1185-33-7
M. Wt: 102.17 g/mol
InChI Key: XRMVWAKMXZNZIL-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,2-Dimethylbutan-1-ol and its isomers exhibit a rich solid-state polymorphism, including orientationally disordered crystalline phases and glasses of the liquid or orientationally disordered crystalline phases. The dynamics and phase behavior of these substances have been thoroughly investigated, providing valuable insights into their synthesis and structural transformations under different conditions (Carignani et al., 2018).

Molecular Structure Analysis

Investigations into the molecular structure of 2,2-Dimethylbutan-1-ol derivatives reveal the complexity of their solid-state forms. For instance, studies on the crystal and molecular structure of related compounds indicate a slightly distorted square-planar arrangement of the central four-membered ring, highlighting the unique structural features that influence the chemical reactivity and properties of 2,2-Dimethylbutan-1-ol derivatives (Shabir et al., 2020).

Chemical Reactions and Properties

The chemical behavior of 2,2-Dimethylbutan-1-ol is significantly influenced by its molecular structure. For example, the gas-phase decomposition of its isomers catalyzed by hydrogen bromide reveals the first-order kinetics in each reactant and the formation of equilibrium proportions of olefins, underscoring the impact of molecular structure on its chemical reactivity (Johnson & Stimson, 1968).

Physical Properties Analysis

The complex polymorphism of 2,2-Dimethylbutan-1-ol, including various crystalline and glassy-crystalline phases, has been characterized through techniques like adiabatic calorimetry and dielectric spectroscopy. These studies elucidate the thermodynamic and relaxational properties of 2,2-Dimethylbutan-1-ol in different states, offering insights into its stability, phase transitions, and dynamic behavior (Juszyńska-Gałązka et al., 2013).

Chemical Properties Analysis

The interaction of 2,2-Dimethylbutan-1-ol with other chemicals, such as in the presence of hydrogen bromide, leads to intricate chemical transformations. These interactions highlight its reactivity and the influence of its structure on chemical properties. Detailed kinetic and mechanistic studies provide a foundation for understanding its chemical behavior in various contexts (Johnson & Stimson, 1968).

Scientific Research Applications

  • Solid-State Polymorphism and Dynamics : Neohexanol exhibits complex solid-state polymorphism, including multiple orientationally disordered crystalline phases and glass transitions. This makes it a valuable subject for studying phase transitions and dynamics in materials science (Juszyńska-Gałązka et al., 2013).

  • NMR Relaxometry and Molecular Dynamics : The dynamics of neohexanol in both its liquid and plastic crystalline phases have been explored through field cycling 1H NMR relaxometry. This research provides insights into molecular motions, reorientations, and self-diffusion, contributing to the understanding of molecular behavior in different states (Carignani et al., 2018).

  • Dielectric Properties and PVT Data : Investigations into the dielectric properties and pressure–volume–temperature data of neohexanol have enhanced understanding of its behavior under various conditions. Such studies are significant for applications in material science and engineering (Edelmann et al., 1991).

  • Catalysis and Chemical Reactions : Neohexanol's interactions with other chemicals, such as hydrogen bromide, have been studied to understand its catalytic behavior and reaction mechanisms. This is essential for developing new synthetic methods in organic chemistry (Johnson & Stimson, 1968).

  • Synthesis of Taurine Derivatives : Neohexanol has been utilized in novel methods for protecting sulfonic acids, leading to the synthesis of taurine derivatives. This has implications in pharmaceutical and chemical synthesis (Seeberger et al., 2007).

  • Thermal Decomposition Studies : The thermal decomposition kinetics of neohexanol have been computationally studied using advanced theories like RRKM theory, contributing to the understanding of reaction mechanisms and stability in thermodynamics (Shiroudi & Zahedi, 2016).

Future Directions

As 2,2-Dimethylbutan-1-ol is primarily used as a solvent , future directions may include exploring other potential applications of this compound in various industries.

properties

IUPAC Name

2,2-dimethylbutan-1-ol
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InChI

InChI=1S/C6H14O/c1-4-6(2,3)5-7/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

XRMVWAKMXZNZIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H14O
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DSSTOX Substance ID

DTXSID00152139
Record name 2,2-Dimethylbutanol
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Molecular Weight

102.17 g/mol
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Physical Description

Liquid; [ChemSampCo MSDS]
Record name 2,2-Dimethyl-1-butanol
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Vapor Pressure

2.78 [mmHg]
Record name 2,2-Dimethyl-1-butanol
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Product Name

2,2-Dimethylbutan-1-ol

CAS RN

1185-33-7
Record name 2,2-Dimethyl-1-butanol
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Record name 2,2-Dimethylbutanol
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Record name 2,2-Dimethylbutanol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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